Methyl 5-(3-chloro-4-methoxyphenyl)-2-furoate
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Overview
Description
Methyl 5-(3-chloro-4-methoxyphenyl)-2-furoate is an organic compound that belongs to the class of furoates It is characterized by the presence of a furan ring substituted with a methyl ester group and a 3-chloro-4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(3-chloro-4-methoxyphenyl)-2-furoate typically involves the esterification of 5-(3-chloro-4-methoxyphenyl)-2-furoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group, using reagents such as sodium methoxide or potassium hydroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium hydroxide in ethanol.
Major Products:
Oxidation: 5-(3-chloro-4-methoxyphenyl)-2-furoic acid.
Reduction: 5-(3-chloro-4-methoxyphenyl)-2-furanmethanol.
Substitution: 5-(3-methoxy-4-methoxyphenyl)-2-furoate derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with neuroprotective and anti-cancer properties.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 5-(3-chloro-4-methoxyphenyl)-2-furoate involves its interaction with specific molecular targets. For instance, its potential anti-inflammatory activity may be attributed to the inhibition of key enzymes involved in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, its antimicrobial activity could be due to the disruption of microbial cell membranes or inhibition of essential microbial enzymes.
Comparison with Similar Compounds
- Methyl 5-(3-methoxy-4-methoxyphenyl)-2-furoate
- Methyl 5-(3-chloro-4-hydroxyphenyl)-2-furoate
- Methyl 5-(3-chloro-4-methylphenyl)-2-furoate
Comparison: Methyl 5-(3-chloro-4-methoxyphenyl)-2-furoate is unique due to the presence of both chloro and methoxy substituents on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in drug development and organic synthesis.
Properties
CAS No. |
773874-55-8 |
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Molecular Formula |
C13H11ClO4 |
Molecular Weight |
266.67 g/mol |
IUPAC Name |
methyl 5-(3-chloro-4-methoxyphenyl)furan-2-carboxylate |
InChI |
InChI=1S/C13H11ClO4/c1-16-11-4-3-8(7-9(11)14)10-5-6-12(18-10)13(15)17-2/h3-7H,1-2H3 |
InChI Key |
XIKHUZKMBHLNAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)OC)Cl |
Origin of Product |
United States |
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